5(4-(Aminocarbonyl)phenoxy)-2-furoic acid

Catalog No.
S12228760
CAS No.
M.F
C12H9NO5
M. Wt
247.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5(4-(Aminocarbonyl)phenoxy)-2-furoic acid

Product Name

5(4-(Aminocarbonyl)phenoxy)-2-furoic acid

IUPAC Name

5-(4-carbamoylphenoxy)furan-2-carboxylic acid

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

InChI

InChI=1S/C12H9NO5/c13-11(14)7-1-3-8(4-2-7)17-10-6-5-9(18-10)12(15)16/h1-6H,(H2,13,14)(H,15,16)

InChI Key

MAISOYDMNROSFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=CC=C(O2)C(=O)O

5(4-(Aminocarbonyl)phenoxy)-2-furoic acid is a chemical compound characterized by its unique structure, which includes a furoic acid moiety and an aminocarbonyl substituent on a phenoxy group. Its molecular formula is C12H11N1O4C_{12}H_{11}N_{1}O_{4}, and it has a molecular weight of 233.22 g/mol. The compound features a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom, and a carboxylic acid functional group that contributes to its acidic properties.

The chemical reactivity of 5(4-(Aminocarbonyl)phenoxy)-2-furoic acid can be attributed to the presence of both the carboxylic acid and the aminocarbonyl groups. It can undergo various reactions such as:

  • Esterification: Reaction with alcohols to form esters.
  • Amide Formation: Reaction with amines, leading to the formation of amides.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Research indicates that compounds similar to 5(4-(Aminocarbonyl)phenoxy)-2-furoic acid exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects: Compounds with similar structures have been studied for their potential in reducing inflammation.
  • Antitumor Activity: Certain furoic acid derivatives have been investigated for their ability to inhibit cancer cell growth.

The synthesis of 5(4-(Aminocarbonyl)phenoxy)-2-furoic acid can be achieved through several methods:

  • Direct Coupling Reaction: The aminocarbonyl group can be introduced through a coupling reaction between an appropriate phenolic compound and an acylating agent.
  • Furan Derivative Modification: Starting from 2-furoic acid, the phenoxy and aminocarbonyl groups can be added via nucleophilic substitution.
  • Multi-step Synthesis: Involves several steps where intermediates are formed and subsequently transformed into the final product.

5(4-(Aminocarbonyl)phenoxy)-2-furoic acid has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting inflammation or microbial infections.
  • Agricultural Chemicals: Potential use in developing herbicides or fungicides due to its biological activity.
  • Material Science: May serve as a building block for polymers or other materials with specific functional properties.

Interaction studies involving 5(4-(Aminocarbonyl)phenoxy)-2-furoic acid often focus on its binding affinities with biological targets. These studies may include:

  • Protein Binding Studies: Evaluating how well the compound binds to target proteins, which could indicate its efficacy as a therapeutic agent.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells and its subsequent biological effects.

Several compounds share structural similarities with 5(4-(Aminocarbonyl)phenoxy)-2-furoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
5-(4-Chlorophenyl)-2-furoic acidChlorine substituent on phenylExhibits different solubility and reactivity
5-(4-Fluorophenyl)-2-furoic acidFluorine substituent on phenylPotentially increased bioactivity due to fluorine
5-(4-Sulfamoylphenyl)-furan-2-carboxylic acidSulfamoyl group instead of aminocarbonylKnown for strong antibacterial properties

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

247.04807239 g/mol

Monoisotopic Mass

247.04807239 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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